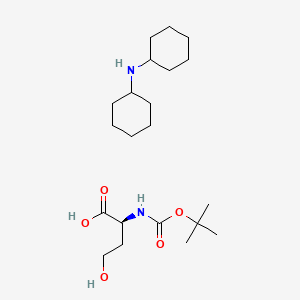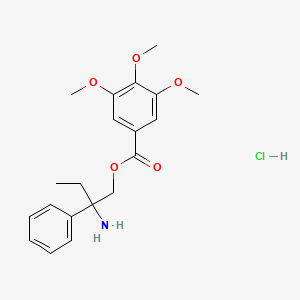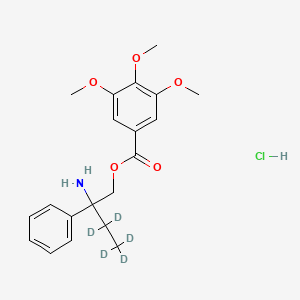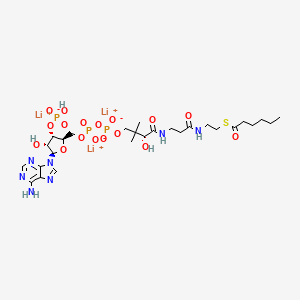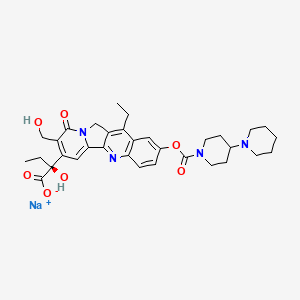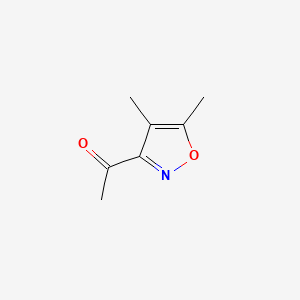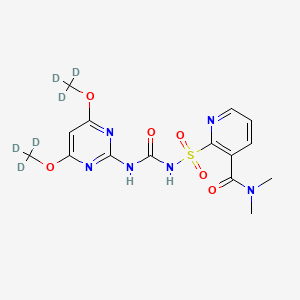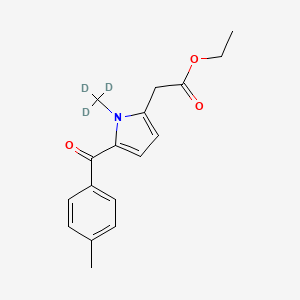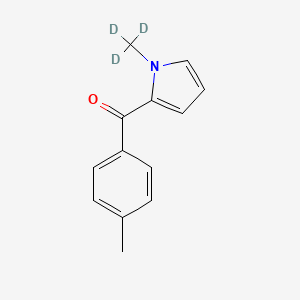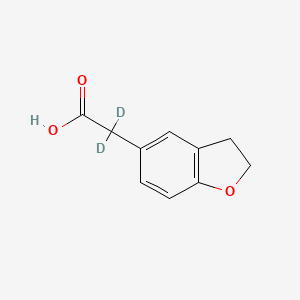
2,3-Dihydro-5-benzofuranacetic Acid-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 typically involves the incorporation of deuterium atoms into the benzofuranacetic acid structure. One common method is the catalytic hydrogenation of the corresponding benzofuranacetic acid using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
2,3-Dihydro-5-benzofuranacetic Acid-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2,3-Dihydro-5-benzofuranacetic Acid-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用机制
The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 involves its incorporation into biochemical pathways as a labeled analog. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
相似化合物的比较
Similar Compounds
2,3-Dihydro-5-benzofuranacetic Acid: The non-deuterated analog with similar chemical properties but without the stable isotope labeling.
2,3-Dihydrobenzofuran-5-acetic Acid: Another analog with slight structural differences but similar reactivity.
Uniqueness
2,3-Dihydro-5-benzofuranacetic Acid-d2 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled analogs .
属性
IUPAC Name |
2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSYIKKTXUSLG-NCYHJHSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
